[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride
説明
[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride is a halogenated pyrazole derivative characterized by a bromine atom at the 4-position of the pyrazole ring, an ethyl group at the 1-position nitrogen, and a methylaminomethyl substituent at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular structure combines electron-withdrawing (bromine) and electron-donating (ethyl, methylamine) groups, which influence its reactivity, stability, and intermolecular interactions .
特性
IUPAC Name |
1-(4-bromo-2-ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3.ClH/c1-3-11-7(5-9-2)6(8)4-10-11;/h4,9H,3,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATDIMWNJRCFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Alkylation: The ethyl group is introduced at the 1-position through an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.
Aminomethylation: The final step involves the introduction of the methylamine group at the 5-position. This can be achieved through a Mannich reaction, where formaldehyde and methylamine are reacted with the pyrazole intermediate.
Formation of Hydrochloride Salt: The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the pyrazole ring to form pyrazolines.
Mannich Reaction: The compound can participate in Mannich reactions, forming β-amino ketones or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 4-bromo-1-ethyl-1H-pyrazoline.
Substitution: Formation of 4-substituted pyrazoles with various functional groups.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity : Pyrazole derivatives are known for their potential anticancer properties. Research has indicated that compounds with similar structures can inhibit specific cancer cell lines, making [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride a candidate for further investigation in anticancer drug development.
Antimicrobial Properties : Studies have shown that pyrazole derivatives possess antimicrobial activity against various pathogens. The introduction of halogen atoms, such as bromine, can enhance this activity, suggesting potential applications in developing new antibiotics.
Agrochemicals
Pesticide Development : The structural characteristics of this compound may allow it to function as an effective pesticide or herbicide. Its ability to interact with biological systems could lead to the development of novel agrochemicals that target specific pests while minimizing environmental impact.
Material Science
Synthesis of Functional Materials : The compound can be utilized in synthesizing functional materials, such as polymers and coatings, due to its reactive amine group. This application is critical in developing advanced materials with tailored properties for electronics and coatings.
Data Tables
| Field | Application Description |
|---|---|
| Medicinal Chemistry | Development of anticancer and antimicrobial agents |
| Agrochemicals | Creation of targeted pesticides and herbicides |
| Material Science | Synthesis of advanced functional materials |
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of various pyrazole derivatives, including this compound, on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy Testing
In another study focused on antimicrobial activity, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This highlights its potential role in addressing antibiotic resistance.
作用機序
The mechanism of action of [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues from the Pyrazole Family
The Molecules (2014) study lists 11 dihydro-pyrazole-carboximidamide derivatives (e.g., compounds with bromophenyl, chlorophenyl, and methoxyphenyl substituents) . Key differences include:
- Backbone Saturation: The target compound features a fully unsaturated pyrazole ring (1H-pyrazole), whereas the analogues in are 4,5-dihydro-1H-pyrazoles.
- Functional Groups: The target compound’s methylaminomethyl group contrasts with the carboximidamide group in compounds. The latter can participate in stronger hydrogen bonding, which may enhance solubility in polar solvents or interaction with enzymatic targets.
- Substituent Position : Bromine is located directly on the pyrazole ring in the target compound, whereas in analogue (10) (5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide), bromine is on a pendant phenyl group. Direct ring substitution may increase steric hindrance and electronic effects on the pyrazole core.
Table 1: Structural and Functional Comparison
Methylamine-Containing Compounds
Methylamine hydrochloride (CH3NH2·HCl) is a precursor in synthesizing the target compound. Key contrasts include:
- Complexity : The target compound’s pyrazole backbone adds rigidity and aromaticity, whereas methylamine hydrochloride is a simple aliphatic amine salt. This structural difference translates to distinct applications—methylamine hydrochloride is a building block for agrochemicals and pharmaceuticals, while the target compound may act as a specialized intermediate or bioactive molecule .
- Physicochemical Properties : The hydrochloride salt in both compounds improves water solubility. However, the target compound’s larger molecular weight (due to the bromopyrazole moiety) reduces volatility compared to methylamine hydrochloride.
Table 2: Physicochemical Properties
Research Findings and Implications
- Reactivity: The bromine atom in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization—a feature absent in non-halogenated analogues .
- Biological Activity : Pyrazole derivatives with electron-withdrawing groups (e.g., bromine) often exhibit enhanced antimicrobial activity. The target compound’s methylamine group could synergize with bromine to improve bioavailability compared to carboximidamide-containing analogues .
- Stability : The hydrochloride salt improves shelf-life under ambient conditions, whereas free-base analogues may require refrigeration.
生物活性
[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula: C6H10BrN3·HCl
- Molecular Weight: 240.53 g/mol
- CAS Number: 926921-71-3
- Purity: 95% .
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Pyrazole compounds have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 3.79 |
| Compound B | SF-268 (Brain) | 12.50 |
| Compound C | NCI-H460 (Lung) | 42.30 |
| This compound | TBD | TBD |
In a review of pyrazole biomolecules, several derivatives exhibited significant cytotoxicity against MCF7, SF-268, and NCI-H460 cell lines, suggesting that similar compounds may also demonstrate promising anticancer activity .
The mechanism by which pyrazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, compounds have been shown to inhibit key signaling pathways involved in tumor growth and survival, such as the Aurora-A kinase pathway, which is critical for cell division .
Case Studies
Case Study 1: Antitumor Activity
A study investigating the antitumor activity of a series of pyrazole derivatives found that certain compounds induced significant apoptosis in cancer cells. The study reported an IC50 value of 0.39 µM for one derivative against NCI-H460 cells, indicating potent antitumor properties .
Case Study 2: Inhibition of Kinases
Another study focused on the inhibition of cyclin-dependent kinases (CDKs) by pyrazole derivatives. One compound exhibited an IC50 value of 0.95 nM against CDK2, showcasing its potential as a therapeutic agent in cancer treatment .
Research Findings
- Cytotoxicity Studies: Various studies have documented the cytotoxic effects of pyrazole derivatives on different cancer cell lines, with IC50 values ranging from low micromolar to nanomolar concentrations.
- Structure–Activity Relationship (SAR): Research indicates that modifications in the pyrazole structure significantly affect biological activity, emphasizing the importance of structural optimization in drug design .
- Pharmacological Applications: Beyond anticancer activity, compounds similar to this compound are being explored for anti-inflammatory and neuroprotective effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride?
- Answer : The compound can be synthesized via multi-step routes involving:
- Pyrazole core formation : Bromination of 1-ethyl-1H-pyrazole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions .
- Methylamine functionalization : Reaction of intermediates (e.g., α,β-unsaturated ketones) with methylamine hydrochloride in polar aprotic solvents (e.g., DMF), followed by HCl salt formation .
- Microwave-assisted synthesis : Accelerated condensation reactions (e.g., with aldehydes or amines) to improve yield and reduce side products, as demonstrated for structurally related pyrazole derivatives .
Q. How is X-ray crystallography applied to characterize this compound’s structure?
- Answer :
- Data collection : Single-crystal X-ray diffraction (SXRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Refinement : Use of SHELXL for small-molecule refinement, leveraging restraints for disordered bromine/ethyl groups and hydrogen-bonding networks .
- Visualization : ORTEP-3 for generating thermal ellipsoid plots, highlighting bond angles, torsion angles, and intermolecular interactions .
Q. What spectroscopic techniques validate the compound’s purity and structure?
- Answer :
- NMR : H and C NMR in DMSO-d6 to confirm substitution patterns (e.g., bromine at C4, ethyl at N1) and methylamine integration .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]) and isotopic patterns for bromine .
- Elemental analysis : Combustion analysis for C, H, N, and Br to validate stoichiometry (±0.4% tolerance) .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates like 4-bromo-1-ethyl-1H-pyrazole?
- Answer :
- Solvent selection : Use of non-polar solvents (e.g., toluene) to minimize side reactions during bromination .
- Catalysis : Pd-mediated cross-coupling for regioselective bromine introduction, as reported for analogous pyrazole systems .
- Reaction monitoring : In-situ FT-IR or HPLC to track intermediate formation and adjust reaction times .
Q. How are contradictions in crystallographic data resolved during refinement?
- Answer :
- Disorder modeling : Split-atom refinement in SHELXL for disordered ethyl or methyl groups, with occupancy factors adjusted based on electron density maps .
- Hydrogen bonding : Use of hydrogen-bond restraints (DFIX) to stabilize refinement when thermal motion obscures H-atom positions .
- Validation tools : R-value cross-checks and PLATON’s ADDSYM to detect missed symmetry or twinning .
Q. What factors influence the compound’s stability in aqueous or organic solutions?
- Answer :
- pH dependence : Protonation of the methylamine group enhances solubility but may promote hydrolysis at extremes (pH < 2 or > 10). Stability is optimal in pH 4–6 buffers .
- Thermal degradation : DSC/TGA analysis shows decomposition >200°C, with storage recommendations at -20°C under inert gas .
- Light sensitivity : UV-Vis studies indicate bromine-mediated photodegradation; amber vials are advised for long-term storage .
Q. How are biological activity assays designed for pyrazole-based analogs?
- Answer :
- Target selection : GPCRs (e.g., cannabinoid receptors) are common targets due to pyrazole’s affinity for hydrophobic binding pockets .
- In vitro protocols : Competitive binding assays (e.g., H-CP55940 displacement for CB1/CB2 receptors) with IC50 determination .
- Toxicity screening : MTT assays on HEK293 or HepG2 cells to assess cytotoxicity at varying concentrations (e.g., 1–100 µM) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
